molecular formula C6H13NO2 B138140 2-Morpholinoethanol CAS No. 622-40-2

2-Morpholinoethanol

Cat. No. B138140
CAS RN: 622-40-2
M. Wt: 131.17 g/mol
InChI Key: KKFDCBRMNNSAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholinoethanol is a chemical compound that is part of the morpholine family, which is widely recognized for its applications in medicinal chemistry and as a scaffold in drug design. Morpholine derivatives, including 2-morpholinoethanol, are known for their biological activities and their ability to improve the pharmacokinetic profiles of bioactive molecules .

Synthesis Analysis

The synthesis of morpholine derivatives, such as 2-morpholinoethanol, has been a subject of extensive research due to their significance in medicinal chemistry. An efficient synthesis approach for morpholine derivatives has been described, which involves the reaction of enantiopure epoxides with amino alcohols, addressing the challenge of regioselective hydroxyl activation and ring closure . Another synthesis method includes a nine-step process with an overall yield of 36%, which is pivotal for creating potent antimicrobials . Additionally, an improved procedure for synthesizing 2-morpholinoethanamine, which can be related to 2-morpholinoethanol, has been developed using morpholine as the starting material through a series of reactions including Michael addition, hydrazinolysis, and Curtius rearrangement, achieving a total yield of 81.8% .

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by the presence of a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. This structure is versatile and can be easily modified to produce a wide range of bioactive molecules. The structure of morpholine derivatives has been confirmed using various analytical techniques such as FT-IR and NMR .

Chemical Reactions Analysis

Morpholine and its derivatives participate in various chemical reactions that are essential for the synthesis of complex bioactive molecules. For instance, the synthesis of morpHoline-2,5-dione from glycine and bromoacetyl bromide involves acylation and cyclization reactions, with the reaction yield being optimized based on pH and reactant dropping rate . Similarly, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride involves amination and cyclization in a nonproton polar solvent, followed by acidification, yielding 82.7% . Moreover, morpholine derivatives have been used to synthesize Rhodium(III) complexes, which serve as efficient catalysts for the transfer hydrogenation reaction of ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives make them attractive for use in medicinal chemistry. These compounds often exhibit favorable physicochemical, biological, and metabolic properties, which can be attributed to the morpholine ring. The morpholine scaffold is easily introduced into molecules and can be tailored to possess a wide range of biological activities. The versatility of the morpholine ring allows for the development of compounds with desirable drug-like properties and improved pharmacokinetics . The synthesis of 2-morpholinoethyl-substituted N-heterocyclic carbene (NHC) precursors and their silver(I)NHC complexes further demonstrates the adaptability of morpholine derivatives in creating compounds with potential anticancer properties .

Scientific Research Applications

Dental Hygiene Benefits

2-Morpholinoethanol derivatives, specifically delmopinol, have been studied for their effectiveness in oral hygiene. Delmopinol mouthwashes were tested for their ability to inhibit plaque and gingivitis, showing significant oral hygiene benefits (Claydon et al., 1996).

Role in Medicinal Chemistry

Morpholine, a core structure in 2-morpholinoethanol, is utilized extensively in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties. It's a versatile component in drug design, contributing to a wide range of biological activities (Kourounakis et al., 2020).

Application in Organic Synthesis

The synthesis of 2-morpholinoethyl mycophenolate, an immunosuppressive agent, is achieved using 2-morpholinoethanol. The process involves an enzymatic transesterification, highlighting its utility in organic synthesis (Ferraboschi et al., 2006).

Gene Expression Studies in Zebrafish

Morpholino oligomers (MOs), derived from morpholinoethanol, are used for knocking down gene expression in various organisms. They are instrumental in studying gene function and have been applied in zebrafish research, showing potential as a tool for genetic studies (Wang et al., 2012).

Chemical Stability Research

Studies on the thermal degradation kinetics of morpholine, related to 2-morpholinoethanol, are conducted to understand its stability under different conditions. This research is crucial for applications in carbon dioxide capture and sour gas treatment (Mazari et al., 2020).

Pharmaceutical Synthesis

Morpholine derivatives, closely related to 2-morpholinoethanol, are synthesized for their potential use in pharmaceuticals. These compounds, including 2-morpholinoethanamine, are used in creating drugs for various medical conditions (Kumar et al., 2007).

Safety And Hazards

2-Morpholinoethanol may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear suitable protective clothing, gloves, and eye/face protection .

properties

IUPAC Name

2-morpholin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-4-1-7-2-5-9-6-3-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFDCBRMNNSAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022090
Record name 4-(2-Hydroxyethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 4-Morpholineethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Morpholinoethanol

CAS RN

622-40-2
Record name 4-Morpholineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Morpholinoethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Morpholinoethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Morpholineethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(2-Hydroxyethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-morpholinoethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-MORPHOLINOETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY5IL94D3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromoethanol (27.9 g, 223 mmol), morpholine (40 g, 459 mmol) and K2CO3 (48.4 g, 350 mmol) in CH3CN (30 mL) was refluxed for 3 h. The mixture was then cooled to rt and filtered. The filtrate was concentrated in vacuo to give the title compound as a yellow solid (24.40 g, 83%), which was used for next step without further purification.
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
48.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

A 22 ml stainless steel Parr bomb reactor was charged with 5.5 g ethylene glycol (88.6 mmol), 1.0 g morpholine (11.5 mmol), 42 mg RuCl3 ×H2O(1.7×10-4 mol) 0.52 g N-methylpyrrolidone (as internal standard) and a magnetic stirring bar in a nitrogen-filled glove box. The bomb was sealed and placed in a previously-heated oil bath with stirring. After heating for 2.5 h at 150° C. the reactor pressure was 20 psig. At this point, the bomb was cooled to room temperature at which point the pressure stood at 6 psig. The reactor was vented, opened, and the contents analyzed by GLC. The conversion of morpholine was 100% with yields of hydroxyethylmorpholine and bismorpholinoethane being 17% and 79%, respectively (r=0.82).
[Compound]
Name
stainless steel
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3
Quantity
42 mg
Type
reactant
Reaction Step One
Name
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The procedure of Example 1 was repeated using a catalyst system consisting of 39 mg RuCl3 ×H2O (43.1% Ru, 1.7×10-4 mol Ru) and 226 mg PPh3 (8.6×10-4 mol). In this run, the maximum reaction pressure was 71 psig which, on cooling to room temperature. dropped to 27 psig. Analysis of reaction products showed 100% conversion of morpholine with yields of hydroxyethylmorpholine and bismorpholinoethane being 87% and 7%, respectively.
[Compound]
Name
RuCl3
Quantity
39 mg
Type
reactant
Reaction Step One
Name
Quantity
0.00017 mol
Type
reactant
Reaction Step Two
Name
Quantity
226 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A 22 ml stainless steel Parr bomb reactor was charged with 5.5 g ethylene glycol (88.6 mol), 1.01 g morpholine (11.5 mol), 130 mg RuCl3 (PPh3)3 (1.3×10-4 mol) 250 mg PPh3 (9.5×10-4 mol) 0.52 g N-methylpyrrolidinone (as internal standard) and a magnetic stirring bar in a nitrogen-filled glove box. The bomb was sealed and placed in a previously-heated oil bath with stirring. After heating for 2.5 h at 180° C., the reactor pressure was 44 psig. At this point, the bomb was cooled to room temperature at which point the pressure stood at 17 psig. The reactor was vented, opened and the contents analyzed by GLC. The analysis showed that all of the morpholine had reacted to give 1.42 g hydroxyethylmorpholine (93% yield) and 0.04 g bismorpholinoethane (3% yield).
[Compound]
Name
stainless steel
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3 (PPh3)3
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Morpholinoethanol
Reactant of Route 2
2-Morpholinoethanol
Reactant of Route 3
Reactant of Route 3
2-Morpholinoethanol
Reactant of Route 4
Reactant of Route 4
2-Morpholinoethanol
Reactant of Route 5
Reactant of Route 5
2-Morpholinoethanol
Reactant of Route 6
Reactant of Route 6
2-Morpholinoethanol

Citations

For This Compound
102
Citations
MA Dyusebaeva, SS Akhmedova - NEWS OF THE NATIONAL …, 2017 - pps.kaznu.kz
… (I) ethylenechlorohydrine we have synthesized 2-morpholinoethanol (II). The output of this … In the IR spectrum of 2-morpholinoethanol (II) it was revealed absorption bands at 3400-…
Number of citations: 4 pps.kaznu.kz
S Muralidharan, KS Nagaraja, MR Udupa - 1987 - nopr.niscpr.res.in
… ) and mercury (II) complexes of 2-morpholinoethanol. The complexes were prepared by the … mM) in ethanol (20 cm3) was mixed with 2-morpholinoethanol (E. Merck, 10 mM) in ethanol (…
Number of citations: 0 nopr.niscpr.res.in
P Ferraboschi, P Grisenti, D Pengo… - Biocatalysis and …, 2006 - Taylor & Francis
… The synthesis of 2-morpholinoethyl mycophenolate was realized by an enzymatic transesterification of simple esters of mycophenolic acid with 2-morpholinoethanol. Best results were …
Number of citations: 5 www.tandfonline.com
GY Kennedy, R Soper, D Lunn - The Histochemical Journal, 1970 - Springer
… Sections are stained in a mixture of Diamond Sky Blue B, Diamond Cyanine R and formalin, followed by differentiation in 2-morpholinoethanol and bromine water, counterstaining in …
Number of citations: 3 link.springer.com
N Rubin, AR DAY - The Journal of Organic Chemistry, 1940 - ACS Publications
… Since aromatic esters of amino alcohols usually possess anesthetic activity, the benzoates of l-phenyl-2-morpholinoethanol-l and 1-phenyl2-morpholinopropanol-l were …
Number of citations: 0 pubs.acs.org
M Zheng, Z Yan, X Hu, Z Tu, Y Wu - Industrial & Engineering …, 2023 - ACS Publications
It has been of long concern that the separation and recovery of NH 3 from industrial processes, in addition to attracting huge economic interest, also reduce environmental pollution. So, …
Number of citations: 0 pubs.acs.org
C Li, F Liu, T Zhao, J Gu, P Chen, T Chen - Molecular Catalysis, 2021 - Elsevier
… Herein, a series of hydroxyl-functionalized PILs formed by 2-morpholinoethanol and haloid acid are prepared and used as catalysts for the cycloaddition of CO 2 and epoxides; …
Number of citations: 38 www.sciencedirect.com
NV Bhilare, SS Dhaneshwar - Letters in Drug Design & …, 2017 - ingentaconnect.com
N-acetylcysteine (NAC) exhibits diverse pharmacological effects due to the free radical scavenging ability of the reduced thiol. Extensive deacetylation in liver, high protein binding and …
Number of citations: 7 www.ingentaconnect.com
K HUTTON - The Journal of Organic Chemistry, 1955 - ACS Publications
A number of them havebeen prepared by Rider, Cook, Shriner and others (1-3) and found to be of about the same toxicity. In spite of the large numbers of substituted benzoic esters of …
Number of citations: 9 pubs.acs.org
S Tuncer, K Kaya, İ Özçeşmeci, AK Burat - Journal of Organometallic …, 2017 - Elsevier
… , the synthesis of 3-(2-morpholinoethoxy) phthalonitrile (1) was achieved in 58% yield through base-catalyzed aromatic displacement of 3-nitrophthalonitrile with 2-morpholinoethanol …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.